molecular formula C9H17N3 B13321237 1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13321237
M. Wt: 167.25 g/mol
InChI Key: BZJDOEJJRUJBKO-UHFFFAOYSA-N
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Description

1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures consistent quality and high yield. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-4-amine
  • 1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
  • 1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-2-amine

Uniqueness

1-methyl-3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its uniqueness lies in its ability to interact with specific molecular targets, leading to potential therapeutic and industrial uses.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-5-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6(2)7(3)8-5-9(10)12(4)11-8/h5-7H,10H2,1-4H3

InChI Key

BZJDOEJJRUJBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=NN(C(=C1)N)C

Origin of Product

United States

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